molecular formula C21H16Cl2FNO B287102 N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

Número de catálogo B287102
Peso molecular: 388.3 g/mol
Clave InChI: HTEBBXIOYBJAHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 is a selective antagonist of the G protein-coupled receptor 40 (GPR40) and has been shown to have beneficial effects on glucose homeostasis and insulin secretion.

Mecanismo De Acción

N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide is a selective antagonist of GPR40, which is a receptor that is activated by free fatty acids. GPR40 is expressed in pancreatic beta cells and is involved in the regulation of glucose-stimulated insulin secretion. By blocking the activation of GPR40, N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide enhances glucose-stimulated insulin secretion, which could be beneficial for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide enhances glucose-stimulated insulin secretion in pancreatic beta cells. In vivo studies have shown that N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. These effects are believed to be due to the selective antagonism of GPR40 by N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide in lab experiments is its selectivity for GPR40. This allows researchers to study the specific effects of blocking GPR40 without affecting other receptors. One limitation of using N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide is its limited solubility in water, which can make it difficult to administer in some experiments.

Direcciones Futuras

There are several future directions for the study of N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide. One direction is to further investigate its potential therapeutic applications in the treatment of type 2 diabetes. Another direction is to study its effects on other physiological processes that are regulated by GPR40. Additionally, the synthesis of analogs of N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide could lead to the development of more potent and selective GPR40 antagonists.

Métodos De Síntesis

The synthesis of N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide involves several steps. The first step involves the reaction of 3,5-dichlorophenylboronic acid with 2-fluoro-4-iodobiphenyl in the presence of a palladium catalyst to form 2-(2-fluoro[1,1'-biphenyl]-4-yl)phenylboronic acid. This intermediate is then reacted with N-(2-bromoethyl)-3,5-dichlorobenzamide in the presence of a base to form N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide.

Aplicaciones Científicas De Investigación

N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. GPR40 is a receptor that is expressed in pancreatic beta cells and is involved in the regulation of glucose-stimulated insulin secretion. N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, suggesting that it could be a potential treatment for type 2 diabetes.

Propiedades

Nombre del producto

N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

Fórmula molecular

C21H16Cl2FNO

Peso molecular

388.3 g/mol

Nombre IUPAC

N-(3,5-dichlorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C21H16Cl2FNO/c1-13(21(26)25-18-11-16(22)10-17(23)12-18)15-7-8-19(20(24)9-15)14-5-3-2-4-6-14/h2-13H,1H3,(H,25,26)

Clave InChI

HTEBBXIOYBJAHX-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl

SMILES canónico

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.